4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Description
Historical Context and Discovery
The compound 4-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS 4240-97-5) emerged from advancements in pyridine derivative synthesis during the late 20th century. While its exact discovery timeline remains undocumented, its structural framework aligns with methodologies developed for 1,4-dihydropyridine (1,4-DHP) and pyridinecarbonitrile derivatives. Early synthetic routes involved cyclocondensation reactions, such as the Hantzsch pyridine synthesis, which combines aldehydes, β-ketoesters, and ammonia derivatives. Modified approaches, including the use of chalcone and cyanoacetamide in three-component reactions, were later employed to access analogous dihydropyridinecarbonitriles.
A pivotal synthesis pathway for this compound was reported in 2012, where 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile (1 ) was prepared via condensation of benzoylacetone with cyanoacetamide in the presence of sodium ethoxide. Subsequent chlorination and functionalization steps enabled the introduction of diverse substituents, highlighting its versatility as a synthetic intermediate.
Position within Pyridine Derivatives Classification
This compound belongs to the 1,2-dihydropyridine subclass, characterized by partial saturation of the pyridine ring (Table 1). Its structure features:
- A nitrile group at position 3, enhancing electrophilicity.
- A keto group at position 2, enabling hydrogen bonding.
- Methyl and phenyl substituents at positions 4 and 6, respectively, contributing to steric and electronic modulation.
| Feature | Classification | Role in Reactivity |
|---|---|---|
| Ring saturation | 1,2-Dihydropyridine | Enables nucleophilic addition |
| Substituents | 3-cyano, 2-oxo, 4-methyl, 6-phenyl | Directs regioselectivity in reactions |
| Aromaticity | Non-aromatic (partially saturated) | Facilitates redox transformations |
This compound diverges from fully aromatic pyridines (e.g., nicotinonitrile) and classical 1,4-DHPs (e.g., nifedipine), offering unique reactivity profiles.
Importance in Heterocyclic Chemistry Research
The compound’s significance arises from its dual functionality:
- Synthetic Intermediate : Serves as a precursor for fused pyridines (e.g., pyrido[2,3-d]pyrimidines) and terpyridines. For example, reaction with arylidene malononitrile yields isoquinoline derivatives.
- Pharmacophore Model : The nitrile group mimics bioactive motifs in kinase inhibitors, while the phenyl group enhances lipophilicity for membrane penetration.
- Ligand Design : The nitrile’s electron-withdrawing nature stabilizes metal coordination complexes, relevant in catalysis.
Recent studies highlight its utility in combinatorial libraries for drug discovery, where structural diversification at positions 4 and 6 enables optimization of biological activity.
Structural Uniqueness among Dihydropyridine Compounds
This compound exhibits distinct features compared to other dihydropyridines:
- Electronic Effects : The 3-cyano group withdraws electrons, polarizing the ring and enhancing susceptibility to nucleophilic attack at C-4. This contrasts with 4-aryl-1,4-DHPs, where electron-donating groups dominate.
- Hydrogen-Bonding Capacity : The 2-oxo group participates in intermolecular hydrogen bonds, influencing crystal packing.
- Steric Profile : The 6-phenyl group creates a steric shield, directing reactions to the less hindered C-5 position.
Comparative analysis with 4-pyridinio-1,4-DHPs reveals divergent redox behaviors; unlike 1,4-DHPs, this compound lacks a reducible pyridinium moiety, limiting its role in single-electron transfer reactions.
Properties
IUPAC Name |
4-methyl-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-7-12(10-5-3-2-4-6-10)15-13(16)11(9)8-14/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKYSAWZOUGXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384642 | |
| Record name | 4-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4240-97-5 | |
| Record name | 4-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-2-OXO-6-PHENYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-oxo-4-phenylbutyronitrile with methylamine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-methyl and 3-cyano groups facilitate nucleophilic substitutions. For example:
-
Chlorination : Treatment with POCl₃ converts the 2-oxo group to a chloro substituent, yielding 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile (C₁₃H₉ClN₂). This intermediate is pivotal for further derivatization .
-
Amination : Reaction with ammonium acetate or hydrazine hydrate replaces the chloro group with amino (NH₂ ) or hydrazino (NHNH₂ ) groups, forming 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile and 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile , respectively .
Table 1: Substitution Reactions and Yields
Cyclization Reactions
The 3-cyano and 2-oxo groups enable cyclization with bifunctional reagents:
-
Pyrido[2,3-d]pyrimidine Formation : Treatment with ethyl acetoacetate or acetic anhydride under acidic conditions yields fused pyrimidine derivatives (e.g., 7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile ) .
-
Isoquinoline Synthesis : Reaction with arylidene malononitrile forms isoquinoline derivatives via Knoevenagel condensation followed by cyclization .
Table 2: Cyclization Products and Conditions
Functional Group Transformations
-
Oxidation : Manganese dioxide (MnO₂) oxidizes alcohol intermediates to aldehydes, as seen in the synthesis of 4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde .
-
Thiolation : Reaction with methylthiolating agents introduces S-methyl groups, enhancing biological activity (e.g., COX-2 inhibition).
Structural and Mechanistic Insights
Scientific Research Applications
4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The nitrile group and the phenyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (CF₃) at position 4 () increases lipophilicity and metabolic stability compared to methyl .
- Azo Derivatives : Diazenyl substituents (e.g., 4-chlorophenylazo in ) enhance conjugation, leading to redshifted UV-Vis absorption and antimicrobial activity .
- Methoxy Substitution : Methoxy groups at position 6 () improve solubility but may reduce membrane permeability due to increased polarity .
Anticancer Activity
- 6-(4-Fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile () exhibited anticancer activity with 85% yield and structural confirmation via IR (3320 cm⁻¹ for NH) and MS (m/z 320).
Antioxidant Activity
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile () showed 79.05% radical scavenging at 12 ppm, comparable to ascorbic acid (82.71%). Bromine’s inductive effect stabilizes radicals .
- Methoxy-substituted analogs (e.g., 6-(4-methoxyphenyl)-4-methyl) showed lower activity (17.55%), indicating electron-donating groups may reduce antioxidant efficacy .
Antimicrobial Activity
Cardiovascular Activity
- 1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile () exhibited potent inotropic activity. Imidazole substitution at position 5 increased binding affinity to cardiac receptors compared to methyl analogs .
Biological Activity
4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-component reactions that yield high purity and yield. The structural characteristics can be elucidated using techniques such as NMR spectroscopy and mass spectrometry. For instance, the compound can be synthesized from phenylglyoxal hydrate and 1,3-dimethylbarbituric acid under reflux conditions, yielding significant amounts of the desired product with minimal side reactions .
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits potent antioxidant properties. In vitro assays have shown that it can significantly reduce oxidative stress markers in various cell lines. The compound's ability to scavenge free radicals is attributed to its structural features that facilitate electron donation.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that it inhibits the proliferation of cancer cells through apoptosis induction. For example, in studies involving HepG2 liver cancer cells, concentrations of 1000 µg/mL led to a notable decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
In addition to its antioxidant and anticancer activities, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity has been linked to its ability to stabilize cell membranes and reduce the production of reactive oxygen species (ROS) during inflammatory responses.
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of electron-rich functional groups allows the compound to effectively neutralize free radicals.
- Apoptosis Induction : It triggers intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Cytokine Modulation : The compound reduces the expression of inflammatory cytokines through the inhibition of NF-kB signaling pathways.
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Study B | Anticancer Activity | Induced apoptosis in HepG2 cells with IC50 values indicating strong cytotoxicity. |
| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. |
Q & A
Q. Example Protocol :
| Component | Role | Molar Ratio |
|---|---|---|
| 4-Methylacetophenone | Ketone | 2.5 mmol |
| Benzaldehyde derivative | Aldehyde | 2.5 mmol |
| Ethyl cyanoacetate | Cyano donor | 2.5 mmol |
| Ammonium acetate | Ammonia source | 20 mmol |
How is structural characterization performed for dihydropyridinecarbonitrile derivatives?
Basic Research Focus
Characterization involves:
- Spectroscopy :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 320 for fluorophenyl derivatives) .
- Elemental Analysis : Validate C, H, N composition (e.g., C18H11FN2O2) .
What in vitro models are used to evaluate anticancer activity, and how are IC50 values interpreted?
Q. Advanced Research Focus
- Cell Lines : HT-29 (colon) and MDA-MB-231 (breast) cancer cells are standard models for cytotoxicity screening .
- Assay Protocol :
- Data Interpretation :
How can computational methods resolve discrepancies in cytotoxicity data?
Q. Advanced Research Focus
- Molecular Docking :
- SAR Analysis : Fluorine or methoxy substituents enhance binding to hydrophobic pockets, explaining higher potency in HT-29 .
What strategies improve solubility and bioavailability for in vivo studies?
Q. Advanced Research Focus
- Derivatization : Introduce hydroxyl (-OH) or morpholinomethyl groups to enhance hydrophilicity (e.g., 6-methyl-4-(morpholinomethyl) derivatives) .
- Prodrug Design : Ethoxy or methoxy groups (e.g., compound 6 in ) can be metabolized to active hydroxyl forms.
- Formulation : Use cyclodextrin complexes or nanoemulsions for hydrophobic derivatives .
How are safety and handling protocols integrated into experimental design?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
